molecular formula C22H24N4O B11080482 N-(4-{[4-(quinolin-2-yl)piperazin-1-yl]methyl}phenyl)acetamide

N-(4-{[4-(quinolin-2-yl)piperazin-1-yl]methyl}phenyl)acetamide

Cat. No.: B11080482
M. Wt: 360.5 g/mol
InChI Key: SAAOJLFZVIRBTH-UHFFFAOYSA-N
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Description

N-(4-{[4-(quinolin-2-yl)piperazin-1-yl]methyl}phenyl)acetamide is a complex organic compound that features a quinoline moiety linked to a piperazine ring, which is further connected to a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(quinolin-2-yl)piperazin-1-yl]methyl}phenyl)acetamide typically involves multiple steps:

    Formation of the Piperazine-Quinoline Intermediate: The initial step involves the reaction of quinoline with piperazine under controlled conditions to form the piperazine-quinoline intermediate.

    Attachment of the Phenylacetamide Group: The intermediate is then reacted with a phenylacetamide derivative in the presence of a suitable catalyst to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(quinolin-2-yl)piperazin-1-yl]methyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-(4-{[4-(quinolin-2-yl)piperazin-1-yl]methyl}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[4-(quinolin-2-yl)piperazin-1-yl]methyl}phenyl)acetamide involves its interaction with specific molecular targets, such as receptors and enzymes. The quinoline moiety is known to interact with DNA and proteins, while the piperazine ring can modulate neurotransmitter activity. These interactions can lead to various biological effects, including modulation of signal transduction pathways and alteration of cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(quinolin-2-yl)piperazin-1-yl]methyl}phenyl)acetamide is unique due to its specific structural features, such as the presence of both quinoline and piperazine moieties, which confer distinct biological activities. This compound’s ability to interact with multiple molecular targets makes it a valuable candidate for drug development and other scientific applications.

Properties

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

N-[4-[(4-quinolin-2-ylpiperazin-1-yl)methyl]phenyl]acetamide

InChI

InChI=1S/C22H24N4O/c1-17(27)23-20-9-6-18(7-10-20)16-25-12-14-26(15-13-25)22-11-8-19-4-2-3-5-21(19)24-22/h2-11H,12-16H2,1H3,(H,23,27)

InChI Key

SAAOJLFZVIRBTH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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